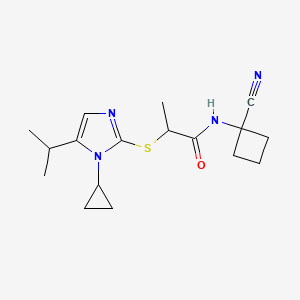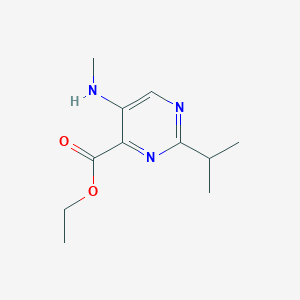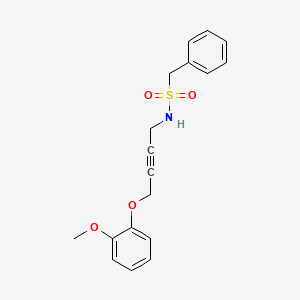![molecular formula C15H8Cl2F3N5O3S2 B2966984 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea CAS No. 2085690-36-2](/img/structure/B2966984.png)
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea is an organic compound characterized by its diverse functional groups and distinctive molecular structure. Notable for its inclusion of a pyridine ring, a thiadiazole ring, and sulfonylurea, this compound finds applications in various fields such as medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea typically involves multi-step procedures. These might start with the functionalization of pyridine and thiadiazole rings, followed by sulfonation and urea formation. Reaction conditions include the use of strong bases, oxidizing agents, and sometimes specialized catalysts to promote efficient conversion.
Industrial Production Methods
On an industrial scale, the synthesis focuses on maximizing yield and purity while minimizing by-products. Key steps are optimized for scale-up, such as utilizing flow chemistry to control reaction parameters precisely or employing solid-phase synthesis to simplify purification processes. Safety and environmental considerations are paramount, ensuring compliance with regulations while maintaining cost-effectiveness.
化学反応の分析
Types of Reactions It Undergoes
The compound can undergo various reactions, such as:
Oxidation: : The pyridine and thiadiazole rings may participate in oxidation reactions under suitable conditions.
Reduction: : The compound's nitro groups can be selectively reduced to amines.
Substitution: : Halide groups on the pyridine ring can be substituted with nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, and alkoxides.
These reactions often occur under specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to enhance selectivity and yield.
Major Products Formed from These Reactions
The major products from these reactions include:
Amino derivatives when reducing the nitro groups.
Various substituted derivatives depending on the nucleophiles used in substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows for multiple functionalization points, making it a versatile building block for organic synthesis.
Biology
Biologically, it has potential as a bioactive molecule. Studies may investigate its interactions with biological macromolecules, exploring its potential as an inhibitor or activator in biochemical pathways.
Medicine
Medicinally, compounds like this one are evaluated for therapeutic potential. Its structural elements suggest it might act as a pharmacophore in drug design, targeting specific receptors or enzymes.
Industry
In industrial applications, the compound may be used as a precursor in manufacturing agrochemicals, pharmaceuticals, or specialty chemicals.
作用機序
The mechanism of action involves the compound interacting with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to active sites, thus blocking substrate access. The presence of chloro and trifluoromethyl groups often enhances binding affinity and specificity, leveraging both electronic and steric effects to modulate activity.
類似化合物との比較
Similar Compounds
Comparable compounds include:
3-{5-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-1-(4-methylbenzenesulfonyl)urea
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-bromobenzenesulfonyl)urea
Uniqueness
What sets 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea apart is its specific substitution pattern on the pyridine ring and the nature of the sulfonylurea linkage. These confer distinct properties in terms of reactivity and biological activity, making it a unique candidate for specific applications over its analogs.
Well, that was a chemical rollercoaster! Hope you found that dive into this fascinating compound informative. Need more details or want to explore something else? Just let me know!
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5O3S2/c16-8-1-3-9(4-2-8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWKFXPNSTAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)




![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2966915.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2966919.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)
![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)
